4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Description
4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H20ClN3O2 and its molecular weight is 369.85. The purity is usually 95%.
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Biological Activity
The compound 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide , a derivative of tetrahydropyrimidine, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a chlorophenyl group, a dimethylphenyl moiety, and a tetrahydropyrimidine core, which is crucial for its biological activity.
1. Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains:
- Staphylococcus aureus : Exhibited notable antibacterial activity with a minimum inhibitory concentration (MIC) of 66 µM.
- Escherichia coli : Showed moderate activity compared to standard antibiotics like ciprofloxacin .
Table 1: Antimicrobial Activity of Tetrahydropyrimidine Derivatives
2. Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that derivatives of tetrahydropyrimidine can inhibit the growth of various cancer cell lines:
- HeLa Cells : The compound showed significant cytotoxicity against cervical cancer cells.
- Mechanism of Action : It is suggested that the compound may induce apoptosis in cancer cells through the activation of caspase pathways .
3. Enzyme Inhibition
Enzyme inhibitory activities are another area where this compound shows promise. Specifically:
- Acetylcholinesterase (AChE) Inhibition : The compound has been tested for its ability to inhibit AChE, which is relevant in the context of neurodegenerative diseases such as Alzheimer's.
- Urease Inhibition : The compound also exhibited urease inhibitory activity, which could be beneficial in treating infections caused by urease-producing bacteria .
Table 2: Enzyme Inhibitory Activities
Case Study 1: Synthesis and Biological Evaluation
A study conducted by Menozzi et al. synthesized a series of pyrimidine derivatives including the target compound. These derivatives were screened for antibacterial activity and showed promising results against Gram-positive bacteria. The presence of hydrophobic substituents was found to enhance their activity significantly .
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the SAR of tetrahydropyrimidines indicated that modifications at specific positions on the phenyl ring could lead to increased biological activity. For example, introducing halogen groups at the para position significantly improved antimicrobial efficacy .
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-11-4-5-12(2)16(10-11)23-19(25)17-13(3)22-20(26)24-18(17)14-6-8-15(21)9-7-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQYNDNWDOUGED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.